molecular formula C14H20N4O4 B10914808 2-[(5-carbamoyl-1-ethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid

2-[(5-carbamoyl-1-ethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B10914808
M. Wt: 308.33 g/mol
InChI Key: VMTXQRYHOLQDEX-UHFFFAOYSA-N
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Description

2-({[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, which is known for its diverse biological activities, and a cyclohexane carboxylic acid moiety, which adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone. This is followed by the introduction of the aminocarbonyl group via a nucleophilic substitution reaction. The final step involves the coupling of the pyrazole derivative with cyclohexane carboxylic acid under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive pyrazole ring.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-AMINOCARBONYL-1-ETHYL-1H-PYRAZOL-4-YL)CYCLOHEXANECARBOXYLIC ACID
  • 2-(1-ETHYL-1H-PYRAZOL-4-YL)AMINO-1-CYCLOHEXANECARBOXYLIC ACID

Uniqueness

2-({[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

2-[(5-carbamoyl-1-ethylpyrazol-4-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H20N4O4/c1-2-18-11(12(15)19)10(7-16-18)17-13(20)8-5-3-4-6-9(8)14(21)22/h7-9H,2-6H2,1H3,(H2,15,19)(H,17,20)(H,21,22)

InChI Key

VMTXQRYHOLQDEX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2CCCCC2C(=O)O)C(=O)N

Origin of Product

United States

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